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molecular formula C16H18N2O6S B2782616 Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate CAS No. 397277-84-8

Ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Cat. No. B2782616
M. Wt: 366.39
InChI Key: LJGZQNJELGQPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06472386B1

Procedure details

3,4,5-Trimethoxybenzoic acid (3.69 g), ethyl 2-aminothiazole-4-carboxylate (3.0 g) and 4-(dimethylamino)-pyridine (702 mg) were dissolved in dichloromethane (80 mL), and to the solution was added 1-ethyl-3-(3-dimethyl-aminopropyl)carbodiimide hydrochloride (water-soluble carbodiimide hydrochloride) (3.34 g). The mixture was stirred overnight at room temperature and then concentrated under reduced pressure, and the residue was dissolved in ethyl acetate. The solution was successively washed with 2 M hydrochloric acid, a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and dried over anhydrous sodium sulfate. After concentrating the organic layer under reduced pressure, the residue was purified by column chromatography on silica gel (chloroform:methanol=30:1) to obtain the title compound.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
702 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-ethyl-3-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
Quantity
3.34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([OH:8])=O.[NH2:16][C:17]1[S:18][CH:19]=[C:20]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[N:21]=1>CN(C)C1C=CN=CC=1.ClCCl>[CH3:15][O:14][C:10]1[CH:9]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13])[C:6]([NH:16][C:17]1[S:18][CH:19]=[C:20]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[N:21]=1)=[O:8]

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)OC
Name
Quantity
3 g
Type
reactant
Smiles
NC=1SC=C(N1)C(=O)OCC
Name
Quantity
702 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
1-ethyl-3-(3-dimethyl-aminopropyl)carbodiimide hydrochloride
Quantity
3.34 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
The solution was successively washed with 2 M hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine, and dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the organic layer under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (chloroform:methanol=30:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C(=O)NC=2SC=C(N2)C(=O)OCC)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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